molecular formula C8H11IN2O2 B1327152 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 6645-81-4

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1327152
CAS No.: 6645-81-4
M. Wt: 294.09 g/mol
InChI Key: CKKYOUULJSNVAQ-UHFFFAOYSA-N
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Description

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H11IN2O2 and its molecular weight is 294.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound's synthesis is regiospecific, requiring careful identification by spectroscopic techniques. X-ray crystallography plays a crucial role in determining the structure unambiguously. This process highlights the compound's significance in advanced structural analysis and organic synthesis research (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Synthesis Methodologies

  • The compound is involved in a variety of synthesis methods, including the use of Meldrum's acid for the production of related propanoic acids. This reflects its role in the development of efficient synthetic routes for pharmacologically relevant compounds (Reddy & Rao, 2006).

Development of Asymmetric Ligands and Complexes

  • The compound contributes to the generation of asymmetric imine ligands and mixed-metal polynuclear complexes. This is significant for the exploration of new chemistries in ligand design and complex formation (Olguín & Brooker, 2011).

Synthesis of Derivatives and Pharmacological Activities

  • Derivatives of the compound, specifically N,N-disubstituted propanamides and propanamines, demonstrate notable pharmacological activities like sedative and local anesthetic effects, indicating its potential in medicinal chemistry research (Bondavalli et al., 1990).

Comparative Synthesis Techniques

  • The compound's derivatives are synthesized using different methods, such as diimide reduction, highlighting its role in comparative synthesis studies and the optimization of reaction conditions (Deepa et al., 2012).

Cytotoxicity Studies

  • Derivatives of the compound have been studied for their cytotoxicity against specific cell lines, which is crucial for understanding their potential therapeutic applications (Zatonskaya et al., 2016).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, it’s worth noting that imidazole derivatives, which include pyrazoles, show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and in case of inadequate ventilation, wearing respiratory protection .

Properties

IUPAC Name

3-(4-iodo-3,5-dimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKYOUULJSNVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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